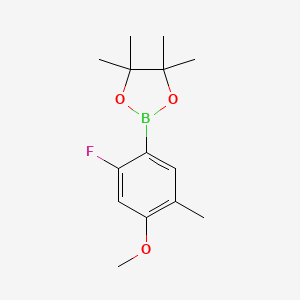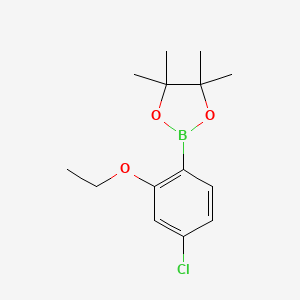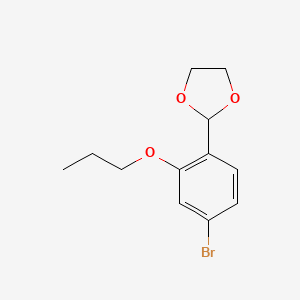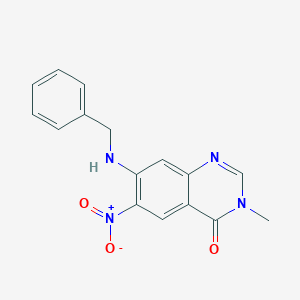
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This specific compound features a benzylamino group at the 7-position, a methyl group at the 3-position, and a nitro group at the 6-position of the quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-6-nitroquinazolin-4(3H)-one as the core structure.
Benzylation: The introduction of the benzylamino group at the 7-position can be achieved through nucleophilic substitution reactions. Benzylamine is commonly used as the nucleophile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Benzylamine in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 7-(Benzylamino)-3-methyl-6-aminoquinazolin-4(3H)-one.
Substitution: Various benzylamino derivatives depending on the nucleophile used.
Oxidation: 7-(Benzylamino)-3-carboxy-6-nitroquinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound can be used in studies to understand the structure-activity relationship of quinazolinone derivatives.
Medicine: Due to its potential antitumor and antimicrobial properties, it is investigated for its therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzylamino group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Benzylamine: A simple amine used as a precursor in organic synthesis.
4(3H)-Quinazolinone: The core structure of many biologically active compounds.
Uniqueness
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is unique due to the specific combination of functional groups on the quinazolinone core. The presence of the benzylamino group at the 7-position and the nitro group at the 6-position imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propiedades
Número CAS |
66234-57-9 |
|---|---|
Fórmula molecular |
C16H14N4O3 |
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
7-(benzylamino)-3-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H14N4O3/c1-19-10-18-13-8-14(17-9-11-5-3-2-4-6-11)15(20(22)23)7-12(13)16(19)21/h2-8,10,17H,9H2,1H3 |
Clave InChI |
OKJYRMBWPKLZDR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


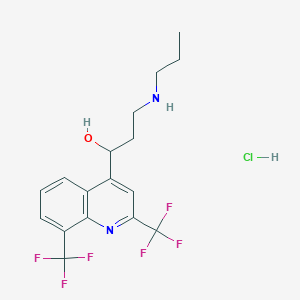
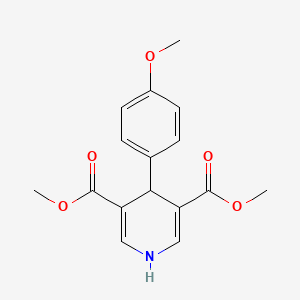
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
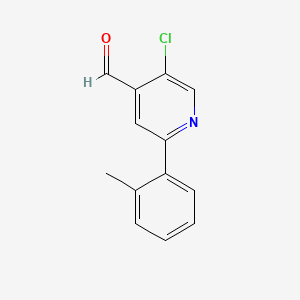
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

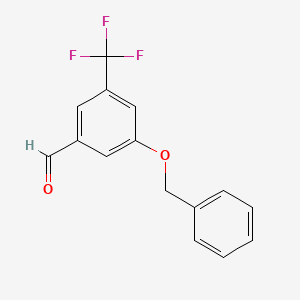
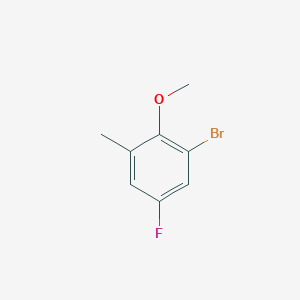
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)


